5-Bromo-3-tert-butylpyridin-2-amine
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Overview
Description
5-Bromo-3-tert-butylpyridin-2-amine is an organic compound with the molecular formula C9H13BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position, a tert-butyl group at the 3-position, and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-tert-butylpyridin-2-amine typically involves the following steps:
Bromination: Pyridine undergoes bromination using hydrogen bromide or another brominating agent to introduce a bromine atom at the 5-position.
tert-Butylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-tert-butylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-tert-butylpyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-tert-butylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Similar structure but lacks the tert-butyl group.
5-Bromo-2-butylpyridin-3-amine: Similar but with a butyl group instead of tert-butyl.
3-Bromo-2-aminopyridine: Similar but with bromine and amine groups at different positions
Uniqueness
5-Bromo-3-tert-butylpyridin-2-amine is unique due to the presence of both a tert-butyl group and a bromine atom, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H13BrN2 |
---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
5-bromo-3-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)7-4-6(10)5-12-8(7)11/h4-5H,1-3H3,(H2,11,12) |
InChI Key |
UXWWTRHJDOPEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC(=C1)Br)N |
Origin of Product |
United States |
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